Bicuculline methiodide is a chemical compound widely employed in scientific research as a potent and selective antagonist of gamma-aminobutyric acid type A (GABAA) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a quaternary ammonium salt derivative of bicuculline, the free base form. [] GABA is a major inhibitory neurotransmitter in the central nervous system, and blocking its action through GABAA receptor antagonism leads to increased neuronal excitability. [, , , , ] This property makes bicuculline methiodide a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , ]
The synthesis of (-)-bicuculline methiodide typically involves the methylation of bicuculline to form its quaternary salt. This process enhances the compound's stability and solubility. The general method includes:
The reaction can be represented as follows:
The molecular structure of (-)-bicuculline methiodide features several key components:
The InChI Key for (-)-bicuculline methiodide is HKJKCPKPSSVUHY-GRTNUQQKSA-M, which helps in identifying its unique structure in chemical databases .
(-)-Bicuculline methiodide participates in several chemical reactions:
The mechanism of action for (-)-bicuculline methiodide primarily involves its antagonistic effects on GABA A receptors:
The physical and chemical properties of (-)-bicuculline methiodide include:
(-)-Bicuculline methiodide has several significant scientific applications:
(-)-Bicuculline methiodide (BMI) functions as a competitive antagonist at the γ-aminobutyric acid type A (GABAA) receptor by directly occupying the neurotransmitter's orthosteric binding site. This site is located at the β-α subunit interface of the pentameric receptor complex. Biochemical and electrophysiological studies confirm that BMI competitively displaces GABA through steric hindrance and electrostatic repulsion, stabilizing the receptor in a closed-channel conformation [1] [3] [6]. Unlike GABA, which induces chloride ion channel opening, BMI binding prevents ion flux by maintaining a high-energy barrier between receptor domains. Isothermal titration calorimetry reveals a dissociation constant (Kd) of 29.6 ± 10.0 μM for BMI binding to model receptors, aligning with its mid-micromolar potency range in functional assays [6] [8]. This competitive mechanism is further evidenced by:
Table 1: Binding Parameters of (-)-Bicuculline Methiodide
Receptor System | Kd (μM) | Method | Key Structural Determinants |
---|---|---|---|
Acetylcholine-binding protein (AcAChBP) | 4.7 ± 1.6 | ITC | Complementary loops C and F |
Glycine-binding protein (GBP) | 29.6 ± 10.0 | ITC | Loop C flexibility |
GABAA receptors (neuronal) | 1.2 - 8.7 | Fluorescence quenching | β2-α1 interface |
The phenylalanine residue at position 64 (Phe64) in the GABAA receptor α1 subunit constitutes a critical steric gate governing BMI binding kinetics. Located within loop D of the extracellular domain, Phe64 forms π-π stacking interactions with BMI's isoquinoline ring system. Mutagenesis studies demonstrate that α1(F64A) substitutions reduce BMI antagonism potency by >15-fold, confirming its role in ligand orientation [8]. Molecular dynamics simulations reveal that Phe64 stabilizes BMI through:
This residue creates a differential steric barrier compared to glycine receptors, explaining BMI's selectivity profile. The conservation of aromatic residues at homologous positions across GABAA receptor subtypes (Phe64 in α1, Tyr62 in ρ1) suggests a universal steric gating mechanism for bicyclic antagonists [3] [8].
The methiodide quaternary ammonium modification of native bicuculline confers enhanced chemical stability and distinct allosteric properties. While unmodified bicuculline undergoes rapid lactone ring hydrolysis at physiological pH (t½ ≈ 45 min), the quaternary derivative exhibits >24-hour stability in aqueous solution [1] [8]. This modification transforms BMI into a dual-action modulator:
Crystal structures of BMI bound to surrogate proteins reveal the lactone ring adopts a butterfly conformation that sterically occludes the channel pore. Crucially, the quaternary nitrogen:
This explains BMI's non-competitive inhibition components observed at high concentrations, where it reduces maximal GABA responses by ≈35% in α1β2γ2 receptors [6].
BMI exhibits subtype-selective pharmacology dictated by subunit composition. Functional assays reveal 20- to 50-fold potency variations across isoforms:
Table 2: Subtype-Dependent Antagonism by (-)-Bicuculline Methiodide
Receptor Subtype | IC50 (μM) | Relative Potency vs. α1β2γ2 | Key Determinants |
---|---|---|---|
α1β2γ2 | 1.8 ± 0.3 | 1.0 (reference) | β2Tyr157, β2Tyr205 |
α5β3γ2 | 12.4 ± 2.1 | 6.9-fold lower | α5His105, β3Ser64 |
ρ1 homomeric | >300 | Insensitive | Loop F length difference |
α1β2δ | 9.7 ± 1.8 | 5.4-fold lower | Altered GABA affinity |
The molecular basis for this differential activity involves:
Notably, GABAC (ρ subunit-containing) receptors remain BMI-insensitive due to divergent loop F structures that prevent isoquinoline ring accommodation [3] [9]. This pharmacological discrimination establishes BMI as a tool for dissecting synaptic vs. extrasynaptic inhibition in neural circuits [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7